molecular formula C12H21N3O5 B1277543 N-Acetyl-ala-ala-ala-methylester CAS No. 26910-17-8

N-Acetyl-ala-ala-ala-methylester

Cat. No. B1277543
CAS RN: 26910-17-8
M. Wt: 287.31 g/mol
InChI Key: FKSWBCPVKXRWMC-FXQIFTODSA-N
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Description

N-Acetyl-ala-ala-ala-methylester is a peptide mimetic that has been the subject of various studies due to its relevance in understanding peptide behavior and structure. It is a derivative of biomimetic peptides and serves as a model compound for investigating the conformational structures of peptide mimetics. The molecule has been analyzed through different spectroscopic and computational methods to determine its conformational preferences and molecular interactions .

Synthesis Analysis

The synthesis of related N-acetyl tetrapeptide methylamides has been reported, with a focus on understanding the β-turn preferences of these peptides. These peptides are synthesized and then subjected to Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) measurements to study their conformational behavior . The synthesis process is crucial for producing the peptide mimetics necessary for detailed structural and conformational analysis.

Molecular Structure Analysis

The molecular structure of N-acetyl alanine methyl ester has been explored using microwave spectroscopy. This technique has allowed for the measurement of the rotational spectrum and the determination of torsion-rotation parameters, which are essential for understanding the conformational structures of peptide mimetics. The study has revealed torsion-rotation splittings from the methyl tops of the molecule, providing insights into the conformational dynamics of the peptide mimetic .

Chemical Reactions Analysis

The chemical behavior of N-acetyl alanine methyl ester in terms of its self-association has been studied using NMR spectroscopy. Different dilution shifts observed in the NMR spectra suggest variations in the associated states of the molecule. Dimer models have been proposed to explain the intermolecular hydrogen bonding observed in these peptide mimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl alanine methyl ester have been extensively studied. The molecule's ability to form intermolecular hydrogen bonds leads to the formation of infinite strands in its crystalline form. These strands are composed of molecules of opposite chirality, which is a phenomenon of interest in the study of racemates and chiral resolution . Additionally, the conformational properties of N-acetyl-N'-methylamides of aliphatic amino acids have been investigated through NMR and theoretical analysis, providing valuable data on the backbone conformation and the influence of side-chain bulkiness .

Scientific Research Applications

1. Studies on Molecular Self-Association

N-Acetyl-ala-ala-ala-methylester has been the subject of molecular self-association studies. Asakura, Kamio, and Nishioka (1979) conducted 1H- and 13C-NMR studies on this compound and N-acetyl-L-alanine methylamide to examine their self-association in solution. They observed different modes of association for each molecule, proposing a dimer model for N-Acetyl-ala-ala-ala-methylester that involves the formation of intermolecular hydrogen bonds (Asakura, Kamio, & Nishioka, 1979).

2. Role in Enzyme Inhibition

The compound has been linked to enzyme inhibition studies. For instance, Woo et al. (2011) synthesized hybrid molecules between (R)-lipoic acid (ALA) and acetylated or methylated polyphenol compounds, including N-Acetyl-ala-ala-ala-methylester, to test their cholinesterase inhibition activities. This study found that these hybrid molecules showed significant inhibition activities, suggesting their potential in medical applications (Woo et al., 2011).

3. Impact on Peptide Transport and Stability

Gao et al. (2001) examined the impact of N-methylation on the absorption of peptides, including analogs of N-Acetyl-ala-ala-ala-methylester, through the intestinal mucosa. Their findings indicated that N-methylation significantly influences the stability and transport properties of these peptides, which is crucial for developing peptide-based drugs (Gao, Sudoh, Aubé, & Borchardt, 2001).

4. Conformational Analysis of Methylated Peptides

Studies on the conformational properties of molecules similar to N-Acetyl-ala-ala-ala-methylester have been conducted. Siodłak et al. (2006) performed a theoretical analysis on similar molecules to assess the influence of methylation on their conformational properties. This research helps in understanding how modifications like methylation affect the structural behavior of peptides (Siodłak, Gajewska, Macedowska, & Rzeszotarska, 2006).

5. Role in Photodynamic Therapy

Photodynamic therapy research, involving compounds like N-Acetyl-ala-ala-ala-methylester, has been explored. Moan et al. (2003) investigated the effects of ALA and its esters, including N-Acetyl-ala-ala-ala-methylester, in photodynamic therapy, revealing their influence on the distribution of protoporphyrin IX in different tissues (Moan et al., 2003).

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-6(13-9(4)16)10(17)14-7(2)11(18)15-8(3)12(19)20-5/h6-8H,1-5H3,(H,13,16)(H,14,17)(H,15,18)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSWBCPVKXRWMC-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-ala-ala-ala-methylester

CAS RN

26910-17-8
Record name L-Alanine, N-acetyl-L-alanyl-L-alanyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26910-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl-N-acetyl-N-L-alanyl-N-L-alanyl alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FC Metabolite - pdfs.semanticscholar.org
… -7.59 0.003458 2.46 N-Acetyl-ala-ala-ala-methylester …
Number of citations: 0 pdfs.semanticscholar.org
MJ Borgnia, GD Eytan, YG Assaraf - Journal of Biological Chemistry, 1996 - ASBMB
… , ALLN, ALLM, n-formyl-norleucyl-leucyl-phenylalanyl-methylester (f-NLP-ME), n-formyl-methionyl-leucyl-phenylalanyl-methylester (f-MLP-ME), N-acetyl-Ala-Ala-Ala-methylester, and …
Number of citations: 190 www.jbc.org
T Stokke, H Burchardi, I Hensel, H Köstering, T Käthner… - Resuscitation, 1986 - Elsevier
In order to investigate the acute effects on lung morphology, lung function, hemodynamic and blood coagulation system, elastase (330 units (U) kg −1 h −1 ) was continuously infused …
Number of citations: 25 www.sciencedirect.com

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